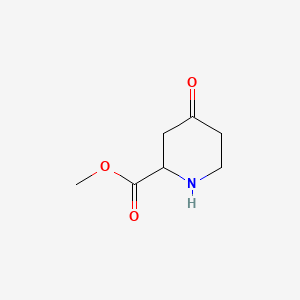

Methyl 4-oxopiperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amine-substituted enones under acidic conditions. For instance, an acid-mediated 6-endo-trig cyclization of amine-substituted enones can be used to produce trans-6-alkyl-2-methyl-4-oxopiperidines . This method ensures high yields and stereoselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as the preparation of starting materials, reaction monitoring, and purification through techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-oxopiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 4-oxopiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Methyl 4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:

Methyl 2-oxopiperidine-4-carboxylate: This compound has a similar structure but differs in the position of the ketone and ester groups.

2,6-trans-4-oxopiperidines: These compounds have a trans configuration and are used in the synthesis of natural products and pharmaceuticals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 4-oxopiperidine-2-carboxylate (MOPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

MOPC is characterized by its ability to participate in various biochemical reactions. It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals. Its structure allows it to interact with several enzymes and proteins, influencing metabolic pathways crucial for cellular functions.

Key Biochemical Properties:

- Molecular Formula: C8H13NO3

- Molecular Weight: 171.19 g/mol

- Solubility: Soluble in organic solvents; stability varies with light and heat exposure.

Cellular Effects

Research indicates that MOPC affects multiple cellular processes by modulating key signaling pathways. It has been shown to influence the activity of kinases and phosphatases, which are critical for regulating cell growth, differentiation, and apoptosis.

Table 1: Summary of Cellular Effects of MOPC

| Effect | Description |

|---|---|

| Cell Growth | Modulates signaling pathways that promote or inhibit proliferation. |

| Differentiation | Influences gene expression related to cell fate decisions. |

| Apoptosis | Alters apoptotic pathways, potentially leading to increased cell survival. |

MOPC's biological activity is primarily attributed to its interactions with specific molecular targets within cells. It can act as a substrate for various enzymes, leading to the modulation of metabolic pathways.

- Enzyme Interaction: MOPC has been shown to inhibit enzymes involved in metabolite breakdown, thereby increasing intracellular metabolite levels.

- Signaling Pathways: The compound affects key signaling molecules such as protein kinases, which play essential roles in cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of MOPC:

- Cancer Research: A study demonstrated that MOPC could inhibit the growth of cancer cells by interfering with c-Myc transcriptional activity, which is crucial for tumorigenesis. The compound exhibited an IC50 value of 34.8 μM against c-Myc–Max dimerization in vitro, suggesting its potential as an anti-cancer agent .

- Metabolic Disorders: In a model of metabolic syndrome, MOPC was shown to improve insulin sensitivity and reduce lipid accumulation in liver cells by modulating AMPK signaling pathways .

- Neuroprotective Effects: Research indicated that MOPC could protect neurons from oxidative stress-induced apoptosis by enhancing the expression of antioxidant enzymes .

Propiedades

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.